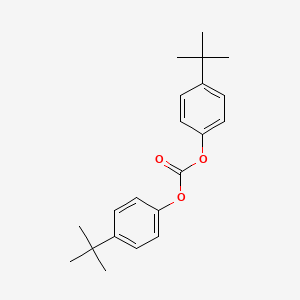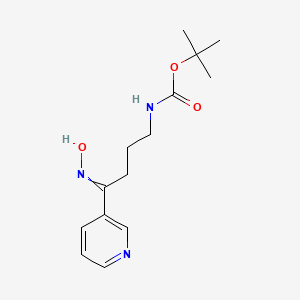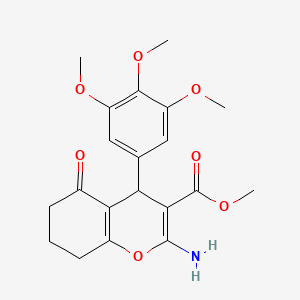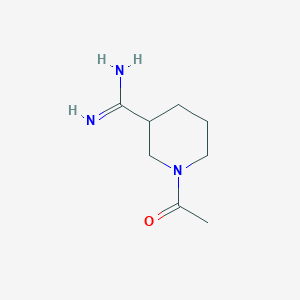
Bis(4-(tert-butyl)phenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(tert-butyl)phenyl) carbonate is an organic compound with the molecular formula C21H26O3. It is a carbonate ester derived from the reaction of tert-butylphenol with phosgene or other carbonate sources. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-(tert-butyl)phenyl) carbonate can be synthesized through several methods. One common method involves the reaction of tert-butylphenol with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:
2C4H9C6H4OH+COCl2→(C4H9C6H4O)2CO+2HCl
Another method involves the transesterification of diphenyl carbonate with tert-butylphenol under basic conditions. This method is advantageous as it avoids the use of phosgene, a highly toxic reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-(tert-butyl)phenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield tert-butylphenol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, basic catalysts such as sodium methoxide.
Substitution: Nucleophiles like amines or thiols, often under mild conditions.
Major Products Formed
Hydrolysis: Tert-butylphenol and carbon dioxide.
Transesterification: New carbonate esters.
Substitution: Substituted carbonate derivatives.
Applications De Recherche Scientifique
Bis(4-(tert-butyl)phenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are known for their durability and transparency.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Organic Synthesis: It serves as a reagent in various organic transformations, including the protection of hydroxyl groups.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of bis(4-(tert-butyl)phenyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, during hydrolysis, the carbonate group is cleaved to form tert-butylphenol and carbon dioxide. In transesterification reactions, the compound forms a tetrahedral intermediate, which then collapses to yield the new ester product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl Carbonate: Similar in structure but lacks the tert-butyl groups.
Bis(4-tert-butylphenyl)amine: Contains an amine group instead of a carbonate group.
Bis(4-tert-butylphenyl) phenyl phosphate: Contains a phosphate group instead of a carbonate group.
Uniqueness
Bis(4-(tert-butyl)phenyl) carbonate is unique due to the presence of the tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and specific reactivity are required.
Propriétés
Formule moléculaire |
C21H26O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
bis(4-tert-butylphenyl) carbonate |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)15-7-11-17(12-8-15)23-19(22)24-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3 |
Clé InChI |
WMEZDESZXBGWCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12448793.png)

![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
![6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12448830.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)
![7-tert-butyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B12448848.png)
![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)


![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12448874.png)

